Montmorillonite

Overview

Description

Montmorillonite is a type of clay mineral in the smectite group . It is composed of hydrous aluminum silicates and can take up water between their layers, causing swelling . This compound is a product of volcanism and hydrothermal activity . It is named after the region of Montmorillon in France, where it was first identified .

Synthesis Analysis

This compound can be synthesized as a result of two-stage processing of natural bentonite . The two-stage processing of the original clay results in a significant increase in the specific surface area . The prepared this compound powder can be modified by two ionic liquids .

Molecular Structure Analysis

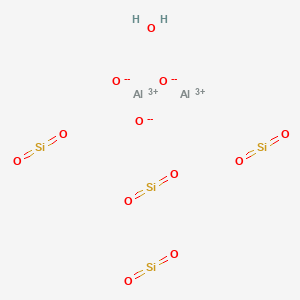

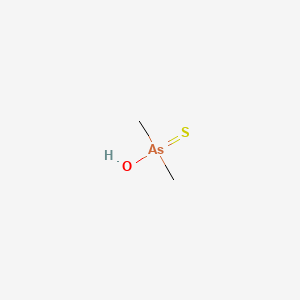

This compound has a layered composition, often described as a sandwich-like structure . Each layer is composed of two tetrahedral sheets of silica sandwiching an octahedral sheet of alumina . The layers are held together by weak intermolecular forces, which allows water and other polar molecules to enter between the layers, leading to significant swelling when wet .

Chemical Reactions Analysis

This compound has unique sorption and colloidal properties . It can adsorb water and other polar liquids, leading to significant swelling . The water desorption process occurring typically between 50 and 180 °C is analyzed in detail by thermogravimetric analysis .

Physical And Chemical Properties Analysis

This compound is soft, with a hardness of 1-2 on the Mohs scale, and it has a low specific gravity . Its color can range from white to yellow, green, blue, or brown, depending on its specific composition and impurities . Its defining feature is its unique swelling capability .

Scientific Research Applications

Organic Pillared Montmorillonite

- Application : Organic pillared this compound is used in numerous industrial and scientific applications due to its unique organic-inorganic nanocomposite structure. The evolution, usage, and main species of this material have been a significant focus in scientific research (Zhu Jian, 2002).

Polymer/Organo-Montmorillonite Nanocomposites

- Application : These nanocomposites have unique nanostructures and superior performance compared to conventional polymer-based composites, making them highly promising in the field of new materials (Fan Li, 2015).

Nano-Composite Emulsion

- Application : Polymer/montmorillonite (MMT) nano-composites, important in engineering materials, have seen improvements due to the specific structure of layered silicate. The research focuses on the preparation of nano-composites emulsion and their diverse applications (Zhang Guang-hua, 2009).

Biomedical Applications

- Application : this compound is used in biomedical applications due to its physicochemical and rheological properties. It's often modified with bioactive organic compounds to enhance its properties for use in various nanocomposite preparations (K. E. Bourakadi et al., 2019).

Adsorption Process for Treatment of Organo-Pesticides

- Application : this compound plays a crucial role as a natural scavenger of pesticides, making it a suitable candidate for treating contaminated wastewater (S.F.A. Shattar et al., 2016).

Exfoliation and Clay/Polymer Nanocomposites

- Application : The exfoliation of this compound to nanolayers is key in producing clay/polymer nanocomposites, which exhibit improved barrier properties, mechanical strength, thermal stability, and fire retardancy (T. Zhu et al., 2019).

Characterization Using Terahertz Time-Domain Spectroscopy

- Application : This technology is significant for nondestructive testing of this compound, playing an important role in mineral research, pharmaceutical research, and treatment of polluted wastewater (Mengyu Chen et al., 2020).

Molecular Structures and Compositions

- Application : Detailed investigations into the molecular structure of this compound are crucial for understanding its applications in materials sciences, such as catalysis and drug delivery (S. Cadars et al., 2012).

This compound Supported Metal Nanoparticles

- Application : this compound's unique properties, like cation exchange and swelling ability, make it an ideal supporting material in materials chemistry, particularly in the field of this compound supported nanometals (G. B. B. Varadwaj & K. Parida, 2013).

Water Molecule Interaction

- Application : Understanding the interaction of this compound with water is key for its uses in environmental remediation, ceramics, food science, and construction materials (G. Ulian et al., 2021).

Adsorption of Heavy Metals

- Application : this compound is used as a barrier in landfills to prevent contamination by heavy metals, making the study of its adsorption capabilities vital (O. Abollino et al., 2003).

Porous Silica Nanocomposites

- Application : this compound's high sorption characteristics are enhanced using the sol-gel method for applications in industrial water purification technologies (D. Doroshenko et al., 2018).

Polymer/Layered Silicate Nanocomposites

- Application : These nanocomposites show remarkable improvements in material properties compared to matrix polymers or conventional composite materials (S. Ray & M. Okamoto, 2003).

Removal of Toxic Metals

- Application : this compound's potential application for the removal of toxic metals like U(VI) in wastewater is explored, particularly using thermal activation methods (Q. Zuo et al., 2017).

Structural Stability Under γ-Irradiation

- Application : this compound's stability under heavy γ-irradiation suggests its suitability for use in the disposal of radioactive waste (A. Negrón et al., 2002).

Doped/Modified this compound

- Application : Modified this compound finds application in effluent treatment, electrochemical materials, nanocomposites, and as catalytic materials (Xiong Jia, 2014).

Mechanism of Action

Montmorillonite, also known as Gelwhite L, is a type of clay mineral with a wide range of applications due to its unique properties . This article will explore the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

This compound primarily targets the gastrointestinal tract, where it is indicated in the treatment of intestinal pain and diarrhea . It has a high adsorption capacity, which allows it to interact with various substances in the gut, including bacteria, viruses, and toxins .

Mode of Action

This compound’s mode of action is primarily through adsorption and ion exchange . It can absorb bacteria, viruses, and toxins, thereby reducing their presence in the gastrointestinal tract . Additionally, this compound has a cation exchange capacity, which allows it to swap its interlayer cations with other cations present in the surrounding environment .

Biochemical Pathways

It is known that this compound can influence the microbial community in the gut . By adsorbing harmful substances, it can alter the balance of microorganisms, potentially promoting the growth of beneficial bacteria .

Result of Action

The primary result of this compound’s action is the improvement of gastrointestinal symptoms, such as intestinal pain and diarrhea . By adsorbing harmful substances and potentially promoting beneficial gut flora, this compound can help restore the normal function of the gastrointestinal tract .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the gut can affect this compound’s adsorption capacity . Furthermore, the pH of the environment can influence the ion exchange process .

Future Directions

Montmorillonite has a broad spectrum of industrial applications due to its excellent ion-exchange capacity, adsorption properties, and ability to swell . Future research directions include the optimization of the technological approach for the use of this compound-based materials in high-performance electrochemical energy storage devices .

Biochemical Analysis

Biochemical Properties

Montmorillonite interacts with various biomolecules, including enzymes and proteins. It has been shown to improve growth performance and enhance immunity in whiteleg shrimp by interacting with various biomolecules . This compound’s specific properties, such as its ability to improve growth performance and enhance immunity, are attributed to its interaction with these biomolecules .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to improve the growth, antioxidant system, and expression of genes related to whiteleg shrimp immunity . It also affects the cellular structure of polyolefin elastomer/ethylene-vinyl acetate copolymer .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For example, it has been shown to affect the hydration characteristics of this compound under potassium salt inhibitor . It also influences the surface charge properties of this compound .

Temporal Effects in Laboratory Settings

Over time, this compound shows changes in its effects. For instance, in a study on whiteleg shrimp, this compound supplements improved the growth, antioxidant system, and expression of genes related to immunity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study on whiteleg shrimp, a quadratic relation existed between the growth, feed conversion ratio, lysozyme and penaeidin3a, and the this compound levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been shown to affect the hydration characteristics of this compound under potassium salt inhibitor . It also influences the surface charge properties of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues in various ways. For example, in a study on the transport of this compound colloid in unsaturated packed column, it was found that the transport of this compound colloid particles occurred with significant retention .

Subcellular Localization

It is known that this compound particles are plate-shaped with an average diameter around 1 μm and a thickness of 0.96 nm

properties

IUPAC Name |

dialuminum;dioxosilane;oxygen(2-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.4O2Si.H2O.3O/c;;4*1-3-2;;;;/h;;;;;;1H2;;;/q2*+3;;;;;;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJOJGAPFQRJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2H2O12Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Acros Organics MSDS] | |

| Record name | Montmorillonite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Powder | |

CAS RN |

1318-93-0, 1302-78-9 | |

| Record name | Montmorillonite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Montmorillonite | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13654 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Montmorillonite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONTMORILLONITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A585MN1H2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bentonite | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3N5ZCN45C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Montmorillonite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,6R,8S,10R)-9-hydroxy-3-oxatetracyclo[6.3.1.02,6.05,10]dodecan-4-one](/img/structure/B579824.png)

![Octahydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B579830.png)

![3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B579835.png)

![(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol](/img/structure/B579845.png)